

An In-depth Technical Guide to 6-Bromopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromopyrido[2,3-B]pyrazine

Cat. No.: B599132

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromopyrido[2,3-b]pyrazine, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and materials science. Its distinct chemical structure, featuring a fused pyridine and pyrazine ring system with a bromine substituent, offers versatile opportunities for synthetic modifications and the development of novel molecules with diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological applications of **6-Bromopyrido[2,3-b]pyrazine**, with a focus on its potential as a scaffold for drug discovery.

Chemical Identity and Properties

6-Bromopyrido[2,3-b]pyrazine is identified by the Chemical Abstracts Service (CAS) number 1204298-53-2. It is crucial to distinguish it from its isomer, 7-Bromopyrido[2,3-b]pyrazine (CAS No. 52333-42-3), as their physical and chemical properties may differ.

Table 1: Physicochemical Properties of **6-Bromopyrido[2,3-b]pyrazine** and its Isomer

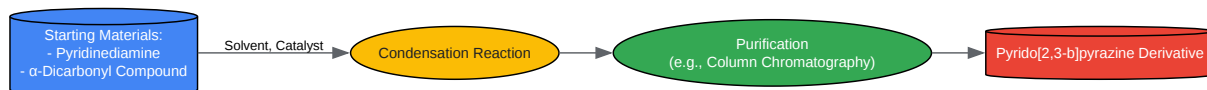
Property	6-Bromopyrido[2,3-b]pyrazine	7-Bromopyrido[2,3-b]pyrazine
CAS Number	1204298-53-2[1]	52333-42-3[2]
Molecular Formula	C ₇ H ₄ BrN ₃ [3]	C ₇ H ₄ BrN ₃ [2]
Molecular Weight	210.03 g/mol [2]	210.03 g/mol [2]
Appearance	Solid (form may vary)	Solid[2]
Melting Point	Data not available	161-166 °C[2]
Boiling Point	Data not available	Data not available
Solubility	Data not available	Data not available

Note: Experimental data for the physical properties of **6-Bromopyrido[2,3-b]pyrazine** is limited in publicly available literature. The data for the 7-bromo isomer is provided for comparative purposes.

Synthesis and Reactivity

The synthesis of pyrido[2,3-b]pyrazine derivatives often involves the condensation of pyridinediamines with α -dicarbonyl compounds. While a specific, detailed protocol for the direct synthesis of **6-Bromopyrido[2,3-b]pyrazine** is not readily available in the cited literature, a general understanding can be derived from the synthesis of related compounds. For instance, the synthesis of 3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetate involves the acetylation of 6-bromo-3-hydroxypyrazine-2-carboxamide.

Experimental Workflow: General Synthesis of Pyrido[2,3-b]pyrazine Derivatives



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Caption: General workflow for the synthesis of pyrido[2,3-b]pyrazine derivatives.

Spectroscopic Data

Detailed experimental ^1H and ^{13}C NMR spectra for **6-Bromopyrido[2,3-b]pyrazine** are not widely published. However, the analysis of related pyrazine derivatives provides an indication of the expected spectral characteristics. For example, in the ^1H NMR spectrum of a substituted pyrazine, characteristic signals for the aromatic protons would be expected, with their chemical shifts and coupling constants being influenced by the position of the bromine atom and other substituents. Similarly, the ^{13}C NMR spectrum would show distinct signals for the carbon atoms of the fused ring system.

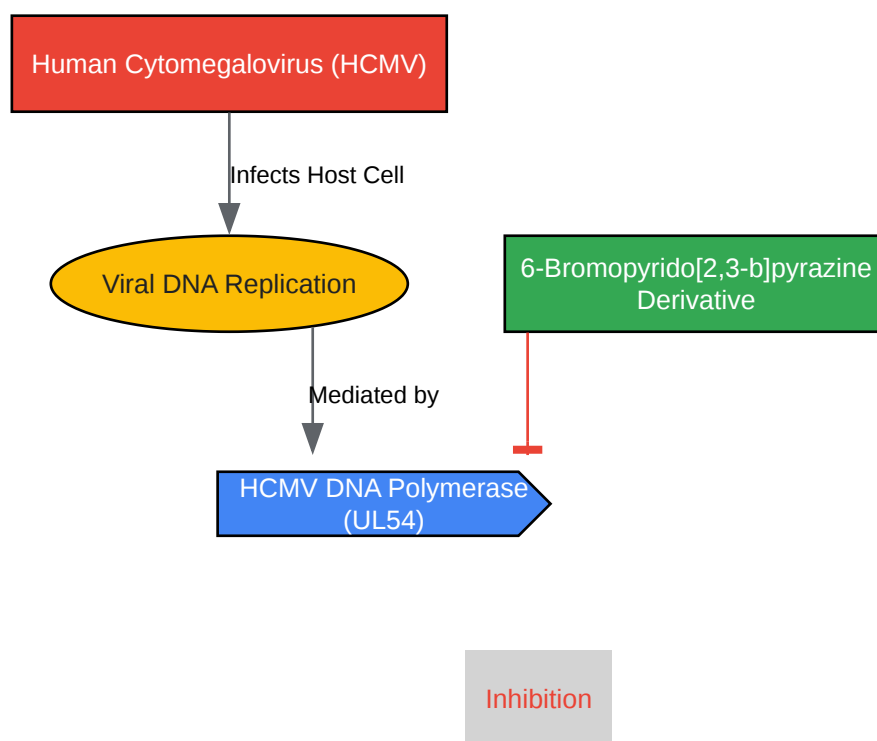
Biological Activity and Therapeutic Potential

The pyrido[2,3-b]pyrazine scaffold is recognized as a privileged structure in drug discovery, with its derivatives exhibiting a range of biological activities.^[1]

Antiviral Activity: HCMV Polymerase Inhibition

Recent research has highlighted the potential of pyrido[2,3-b]pyrazine derivatives as non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.^{[4][5][6]} HCMV is a significant pathogen, particularly in immunocompromised individuals.^[7] The development of inhibitors targeting the viral polymerase is a key strategy for antiviral therapy. Studies have shown that certain pyrido[2,3-b]pyrazine derivatives exhibit potent anti-HCMV activity with favorable cytotoxicity profiles.^{[4][6]}

Signaling Pathway: Inhibition of HCMV Replication



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Caption: Proposed mechanism of action for pyrido[2,3-b]pyrazine derivatives as HCMV inhibitors.

Antagonism of TRPV1

Derivatives of pyrido[2,3-b]pyrazine have also been investigated as antagonists of the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1).^[8] TRPV1 is a non-selective cation channel involved in the perception of pain and noxious stimuli.^[8] The development of TRPV1 antagonists is a promising avenue for the treatment of pain.^[8] One study demonstrated that replacing a 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine scaffold led to a compound with a significantly lower potential for the formation of reactive metabolites, while maintaining oral bioavailability and efficacy in in vivo pain models.^[8]

Experimental Protocols

While a specific protocol for **6-Bromopyrido[2,3-b]pyrazine** is not available, the following is a representative protocol for the synthesis of a related pyrazine derivative, which can be adapted by skilled chemists.

Protocol: Synthesis of 3-amino-N-methylpyrazine-2-carboxamide

- Materials:
 - Methyl 3-aminopyrazine-2-carboxylate
 - Methanol
 - Methylamine
 - Triethylamine
- Procedure:
 - Dissolve 100 mg (0.65 mmol, 1 eq) of methyl 3-aminopyrazine-2-carboxylate in 4 mL of methanol.
 - Stir the solution at 100 °C.
 - After complete dissolution, add 180 μ L (1.95 mmol, 6 eq) of methylamine and 190 μ L (1.3 mmol, 2 eq) of triethylamine to the solution.
 - Continue stirring at 100 °C for 5 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) using n-hexane:ethyl acetate (1:1) as the eluent.
 - Upon completion, concentrate the solution under vacuum.
 - Purify the crude product using a chromatotron with n-hexane:ethyl acetate (4:1) as the eluent to obtain the final product as a white solid.

Conclusion

6-Bromopyrido[2,3-b]pyrazine is a promising heterocyclic scaffold with significant potential in drug discovery and materials science. While there is a need for more comprehensive characterization of its physical and spectroscopic properties, the existing literature on related pyrido[2,3-b]pyrazine derivatives highlights its importance as a building block for developing

novel therapeutic agents, particularly in the areas of antiviral and pain research. Further investigation into the synthesis and biological evaluation of 6-bromo substituted derivatives is warranted to fully explore its therapeutic potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Bromopyrido[2,3-b]pyrazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b599132#6-bromopyrido-2-3-b-pyrazine-cas-number-and-properties]

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